molecular formula C17H19NO4S B11802909 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

Cat. No.: B11802909
M. Wt: 333.4 g/mol
InChI Key: BNIBYPFYUXZINS-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-dione core substituted with a 3-methylbenzoyl group at position 4, an ethylthio moiety at position 5, and a methyl group at position 1.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-ethylsulfanyl-1-methyl-3-(3-methylbenzoyl)-5-oxo-2H-pyrrol-4-yl]acetic acid

InChI

InChI=1S/C17H19NO4S/c1-4-23-17-14(12(9-13(19)20)16(22)18(17)3)15(21)11-7-5-6-10(2)8-11/h5-8,17H,4,9H2,1-3H3,(H,19,20)

InChI Key

BNIBYPFYUXZINS-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(=C(C(=O)N1C)CC(=O)O)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the pyrrole derivative with the acetic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. The ethylthio group and the pyrrole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a family of pyrrolidine-dione derivatives, with analogs differing in substituents and heterocyclic extensions. Below is a comparative analysis:

Table 1: Structural and Hypothetical Property Comparison
Compound Name (CAS/Reference) Substituents/Modifications Molecular Weight (g/mol) Predicted LogP* Key Features
Target Compound 3-methylbenzoyl, ethylthio, methyl, acetic acid ~375.4 ~2.8 Polar acetic acid, lipophilic aryl group
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-butoxybenzoyl, pyridin-3-yl, thiazole, ethyl ester ~565.6 ~4.1 Extended lipophilicity (butoxy, thiazole)
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester Pyrrolo-pyridazine fusion, chloro-phenylmethoxy, ester ~584.0 ~3.5 Bicyclic core, halogenated aryl
2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide Thioxo-thiazolidinone, indole, 2-ethylhexyl ~606.8 ~5.2 High lipophilicity (alkyl chain)

*LogP values estimated based on substituent contributions (e.g., butoxy ↑LogP, acetic acid ↓LogP).

Electronic and Steric Effects

  • Electron Localization : The ethylthio group in the target compound may enhance electron delocalization in the pyrrolidine-dione ring compared to analogs with sulfur in thiazole or thioxo groups. The electron localization function (ELF) could reveal differences in lone-pair distribution, affecting reactivity .
  • Steric Hindrance : The 3-methylbenzoyl group introduces moderate steric bulk, unlike the 4-butoxybenzoyl substituent in the thiazole analog, which may hinder rotational freedom .

Biological Activity

The compound 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic molecule featuring a pyrrole ring with various functional groups, including an ethylthio group and a benzoyl moiety. This structural complexity suggests potential biological activity, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.40 g/mol
  • CAS Number : 1269527-74-3

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities, including:

  • Antitumor Activity : Structural analogs have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens.
  • Anti-inflammatory Effects : Pyrrole derivatives are often explored for their potential to reduce inflammation.

Research into the mechanisms underlying the biological activity of this compound is ongoing. Key areas of investigation include:

  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways, such as aldose reductase.

Case Study: Aldose Reductase Inhibition

A study highlighted the inhibition of aldose reductase by structurally related compounds, revealing submicromolar IC50 values. The most effective inhibitors were identified through molecular docking simulations, suggesting that similar interactions may be present in This compound .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to This compound :

Compound NameStructure HighlightsBiological Activity
4-Amino-N-(3-benzoylphenyl)butanoic acidContains an amine and benzoyl groupAntitumor
Ethyl 4-(3-methylbenzoyl)-2-thiazolecarboxylateFeatures thiazole and benzoyl groupsAntimicrobial
1-Methylpyrrole-2-carboxylic acidSimple pyrrole derivativeAnti-inflammatory

These compounds share functional similarities that may enhance or modify their biological activities .

Synthesis and Structural Modifications

The synthesis of This compound involves multi-step organic synthesis techniques that allow for precise control over its structure and properties. Ongoing research aims to identify modifications that could enhance its pharmacological profile.

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